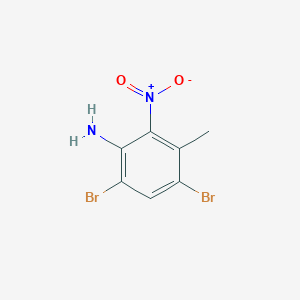

4,6-Dibromo-3-methyl-2-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dibromo-3-methyl-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2N2O2/c1-3-4(8)2-5(9)6(10)7(3)11(12)13/h2H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVRROOZRCWBWDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1Br)Br)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4,6 Dibromo 3 Methyl 2 Nitroaniline and Analogs

Precursor Selection and Preparation

The logical precursor for the target compound is 3-methyl-2-nitroaniline (B108021). The synthesis of this intermediate is a critical first step, which can be accomplished through various established organic chemistry reactions.

Synthesis from Substituted Anilines (e.g., Methylnitroanilines)

The preparation of 3-methyl-2-nitroaniline often starts from commercially available precursors like p-toluidine (4-methylaniline) or through reactions involving other substituted benzenes. One documented method involves the nitration of p-methylaniline under acidic conditions to yield the desired 3-methyl-2-nitroaniline. chembk.com Another approach is the reaction of 3-methyl-2-nitrobenzoic acid with sodium azide (B81097) in concentrated sulfuric acid, which also produces 3-methyl-2-nitroaniline. prepchem.com

Substituted 2-nitroanilines, in general, are valuable intermediates in the synthesis of various heterocyclic compounds and other complex organic molecules. tandfonline.comtandfonline.comuj.edu.plpcbiochemres.com A general method for preparing N-substituted-2-nitroanilines involves the reaction of 2-chloronitrobenzene with various amines in the presence of a non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), which proceeds via nucleophilic aromatic substitution to give high yields. tandfonline.comtandfonline.com While not a direct route to 3-methyl-2-nitroaniline itself, these methods highlight the common strategies employed for synthesizing the core nitroaniline structure. tandfonline.comtandfonline.comeurekaselect.com

Considerations of Regioselectivity in Initial Halogenation

The halogenation of substituted anilines is a classic example of electrophilic aromatic substitution, where the outcome is governed by the directing effects of the substituents already present on the ring. nsf.govnih.gov The amino group (-NH₂) is a powerful activating group and is ortho-, para-directing. allen.inchemistrysteps.com Conversely, the nitro group (-NO₂) is a strong deactivating group and is meta-directing. The methyl group (-CH₃) is a weakly activating, ortho-, para-director.

In the case of the precursor 3-methyl-2-nitroaniline, the positions are influenced as follows:

The amino group at C1 strongly directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.

The nitro group at C2 directs to the meta (C4, C6) positions.

The methyl group at C3 directs to the ortho (C2, C4) and para (C6) positions.

The combined effect of these groups leads to a high degree of activation at the C4 and C6 positions, making them the most likely sites for electrophilic attack. The C2 position is blocked, and the C5 position is sterically hindered and not electronically favored by any of the groups. This alignment of directing effects is advantageous for the synthesis of 4,6-dibromo-3-methyl-2-nitroaniline, as it predisposes the molecule to bromination at the desired locations.

However, the high reactivity of the aniline (B41778) ring, due to the potent activating effect of the amino group, can often lead to polybromination, making controlled, selective monobromination or dibromination challenging. allen.inchemistrysteps.comrsc.orgkhanacademy.orgyoutube.comyoutube.com To achieve selectivity, chemists often resort to protecting the amino group, for instance, by acetylation to form an acetanilide. msu.edu This moderates the activating influence and allows for more controlled halogenation.

Bromination Strategies and Reaction Conditions

Once the 3-methyl-2-nitroaniline precursor is obtained, the next step is the introduction of two bromine atoms at the C4 and C6 positions. Various bromination methods can be employed, ranging from direct reaction with molecular bromine to more sophisticated catalytic systems.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic bromination is the fundamental process for introducing bromine onto the aniline ring. libretexts.org The choice of brominating agent and reaction conditions is crucial for achieving the desired outcome without significant side products.

Direct bromination using molecular bromine (Br₂) in a suitable solvent is a common method. rsc.org However, due to the high activation of the aniline ring, this reaction can be difficult to control and often results in the formation of tribromo derivatives. allen.inchemistrysteps.comyoutube.com For instance, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. allen.inkhanacademy.org To circumvent over-bromination, the reaction can be performed in less polar solvents or at lower temperatures. rsc.orgyoutube.com

A widely used and often more controllable alternative involves the in-situ generation of bromine from a bromide salt, such as sodium bromide (NaBr) or potassium bromide (KBr), in the presence of an oxidizing agent. thieme-connect.comresearchgate.net This approach avoids handling hazardous liquid bromine directly. Common oxidants include hydrogen peroxide (H₂O₂), sodium persulfate (Na₂S₂O₈), and bromide-bromate salt mixtures. researchgate.netthieme-connect.comepa.gov For example, a process for preparing 2,6-dibromo-4-nitroaniline (B165464), a close analog, uses a mixture of NaBr and NaBrO₃ in an aqueous acidic medium, which generates the reactive brominating species in situ. researchgate.net Another method employs NaBr and Na₂S₂O₈ for the regioselective bromination of various anilines. thieme-connect.com

| Substrate | Brominating System | Product | Yield | Reference |

| 4-Nitroaniline | NaBr/NaBrO₃, aq. acid | 2,6-Dibromo-4-nitroaniline | High | researchgate.net |

| Aniline | NaBr, Na₂S₂O₈, cat. CuSO₄ | 4-Bromoaniline | 92% | thieme-connect.com |

| 2-Methylaniline | NaBr, Na₂S₂O₈, cat. CuSO₄ | 4-Bromo-2-methylaniline | 95% | thieme-connect.com |

| 4-Nitroaniline | AlBr₃-Br₂ in water | 2,6-Dibromo-4-nitroaniline | 94% | hrpub.org |

| Aniline | Gaseous Br₂ (solid-state) | 2,4,6-Tribromoaniline | 98% | rsc.org |

| 2-Nitroaniline (B44862) | Gaseous Br₂ (solid-state) | 4,6-Dibromo-2-nitroaniline | 97% | rsc.org |

This table presents selected research findings on the bromination of aniline and its derivatives using various direct halogenation methods.

To enhance regioselectivity and improve reaction efficiency under milder conditions, catalytic methods have been developed. Transition metal catalysts, particularly those based on copper, have proven effective for the halogenation of anilines. tandfonline.comtandfonline.com Copper(II) bromide (CuBr₂) can serve as both a catalyst and a bromine source, promoting selective bromination of aniline derivatives in solvents like ethanol, often without the need for an additional oxidant. tandfonline.comtandfonline.com

Copper-catalyzed oxidative bromination offers a practical route to bromoanilines. A system using a catalytic amount of copper(II) sulfate (CuSO₄·5H₂O) with NaBr as the bromine source and Na₂S₂O₈ as the oxidant enables the regioselective bromination of free anilines. thieme-connect.comthieme-connect.com This method is advantageous as it uses readily available and less hazardous reagents and avoids the use of stoichiometric amounts of copper salts. thieme-connect.com Another approach utilizes copper halides in ionic liquids, which can achieve high yields and regioselectivity for para-substitution under mild conditions without requiring supplementary oxygen or HCl gas. beilstein-journals.org

| Substrate | Catalytic System | Product | Yield | Reference |

| Aniline | CuBr₂ in Ethanol | 4-Bromoaniline | 86% | tandfonline.com |

| 2-Methylaniline | CuBr₂ in Ethanol | 4-Bromo-2-methylaniline | 78% | tandfonline.com |

| Aniline | CuSO₄ (cat.), NaBr, Na₂S₂O₈ | 4-Bromoaniline | 92% | thieme-connect.com |

| 3-Methylaniline | CuSO₄ (cat.), NaBr, Na₂S₂O₈ | 4-Bromo-3-methylaniline | 94% | thieme-connect.com |

| 2-Methylaniline | CuCl₂ in Ionic Liquid | 4-Chloro-2-methylaniline | 93% | beilstein-journals.org |

This table showcases research findings on the copper-catalyzed halogenation of various aniline derivatives.

Oxidative Bromination Methods

Oxidative bromination offers an alternative to using hazardous molecular bromine. ccspublishing.org.cnresearchgate.net These methods generate electrophilic bromine in situ from a bromide source and an oxidant.

Common oxidative bromination systems include:

Potassium bromide (KBr) with an oxidant: Various oxidants can be paired with KBr, such as sodium perborate (NaBO₃·4H₂O) or ZnAl-BrO₃⁻-LDHs. ccspublishing.org.cnscispace.com These reactions can be performed at ambient temperature and often provide good to excellent yields of brominated anilines. ccspublishing.org.cnscispace.com The use of a catalyst, such as ammonium molybdate, can significantly increase the reaction rate. scispace.com

Ammonium bromide (NH₄Br) with hydrogen peroxide (H₂O₂) in acetic acid: This system allows for the in situ generation of electrophilic bromine. researchgate.net

Copper-catalyzed oxidative bromination: A system using catalytic amounts of copper(II) sulfate pentahydrate (CuSO₄·5H₂O), sodium bromide (NaBr), and sodium persulfate (Na₂S₂O₈) has been developed for the regioselective bromination of anilines. thieme-connect.com

These methods often exhibit good functional group tolerance and can be tuned to achieve mono- or polybromination by controlling the stoichiometry of the reagents. ccspublishing.org.cnthieme-connect.com For instance, the bromination of 2-nitroaniline can yield 4-bromo-2-nitroaniline or be driven to form 4,6-dibromo-2-nitroaniline by adjusting the amount of the brominating agent. thieme-connect.com

Role of Solvents and Temperature in Reaction Control

The choice of solvent and the reaction temperature are critical parameters in controlling the regioselectivity and extent of bromination.

Solvent Polarity: The polarity of the reaction medium can significantly influence the outcome of the bromination of anilines. lookchem.com In some cases, more polar solvents can enhance the reactivity and influence the isomer distribution. For example, in the N-bromosuccinimide (NBS) mediated bromination of anilines with an electron-withdrawing group in the meta position, the regioselectivity is markedly dependent on the solvent's polarity. lookchem.com Acetic acid is a commonly used solvent in oxidative bromination as it is miscible with water and can act as a Brønsted-Lowry acid, which can enhance the oxidizing ability of species like bromate. ccspublishing.org.cn Using a non-polar solvent like carbon disulfide (CS₂) in an attempt to control the bromination of aniline may not prevent polysubstitution due to the high reactivity of the aniline ring. youtube.com

Temperature: Reaction temperature is a key factor in controlling the rate and selectivity of bromination. Lower temperatures can sometimes be used to favor monosubstitution over polysubstitution by slowing down the reaction rate. thieme-connect.comyoutube.com However, for deactivated anilines, elevated temperatures may be necessary to achieve a reasonable reaction rate. thieme-connect.comgoogle.comgoogle.com For instance, a patented method for the synthesis of 2,6-dibromo-4-nitroaniline from p-nitroaniline using bromine and hydrogen peroxide specifies reaction temperatures between 20°C and 70°C. google.comgoogle.com

Multi-step Synthetic Pathways and Protection Strategies

The synthesis of highly substituted anilines often necessitates a multi-step approach that employs protecting groups and a strategic sequence of reactions to ensure the correct placement of substituents.

Amino Group Protection and Deprotection in Substituted Aniline Synthesis

The amino group of aniline is highly activating and susceptible to oxidation, making direct electrophilic substitution reactions difficult to control and often leading to undesired side products or polysubstitution. chemistrysteps.comallen.in To circumvent these issues, the amino group is often "protected" by converting it into a less reactive group.

A common protection strategy is the acetylation of the amino group to form an acetamido group (-NHCOCH₃). magritek.comwikipedia.orgdoubtnut.com This is typically achieved by reacting the aniline with acetic anhydride. doubtnut.com The acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for more controlled electrophilic substitution. magritek.com Furthermore, the steric bulk of the acetyl group can favor para-substitution over ortho-substitution. utdallas.edu After the desired substitution reactions are completed, the protecting acetyl group can be removed by hydrolysis to regenerate the amino group. doubtnut.com

Another protecting group that can be used is the di-tert-butyl dicarbonate (Boc) group. gsconlinepress.com

Sequence of Nitration and Bromination for Targeted Substitution

The order in which nitration and bromination are performed is crucial for achieving the desired substitution pattern on the aniline ring. This is because the directing effects of the nitro group and the bromine atom are different. The nitro group is a meta-directing group, while bromine is an ortho-, para-directing group. libretexts.orgdoubtnut.com

To synthesize a meta-substituted bromoaniline, for example, the nitration step should be performed first. libretexts.orgdoubtnut.com The nitro group directs the subsequent bromination to the meta position. The nitro group can then be reduced to an amino group in the final step. libretexts.orgdoubtnut.com Conversely, if bromination is performed first, the bromine atom will direct the subsequent nitration to the ortho and para positions.

For the synthesis of this compound, a plausible route would involve starting with an appropriately substituted precursor and carefully choosing the sequence of bromination and nitration to achieve the final product.

Strategic Synthesis of Key Precursors (e.g., Benz[d]asianpubs.orgazom.comoxazin-2-ones)

In some synthetic strategies, it is advantageous to first construct a heterocyclic ring system that incorporates the aniline nitrogen. This can serve as a protecting group and influence the regioselectivity of subsequent reactions. One such precursor is the benz[d] asianpubs.orgazom.comoxazin-2-one ring system.

These precursors can be synthesized from substituted anilines. For example, 5-methyl-1,4-dihydrobenz[d] asianpubs.orgazom.comoxazin-2-one can be prepared and then subjected to bromination and nitration. acs.org Bromination of this compound with bromine in an acetic acid-TFA mixture yields the 6-bromo derivative. Subsequent nitration with potassium nitrate in sulfuric acid affords the 6-bromo-8-nitro derivative. acs.org This strategy highlights how building a precursor can facilitate the desired substitution pattern. Direct nitration of the unbrominated benzoxazinone can lead to a mixture of regioisomers. acs.org

Process Optimization and Scalability in Laboratory Synthesis

Reagent Selection: Utilizing inexpensive and readily available reagents is crucial for large-scale synthesis. Oxidative bromination methods using reagents like KBr and H₂O₂ or NaBr and Na₂S₂O₈ are often more cost-effective and safer than using elemental bromine. researchgate.netthieme-connect.com

Catalyst Loading: When a catalyst is employed, minimizing its loading without significantly compromising the reaction rate and yield is an important optimization step. For instance, in copper-catalyzed bromination, screening different catalyst loadings can identify the most efficient concentration. thieme-connect.com

Reaction Time and Temperature: Optimizing reaction time and temperature can improve throughput and energy efficiency. Monitoring the reaction progress using techniques like HPLC can help determine the optimal reaction time. thieme-connect.com

Workup and Purification: A straightforward workup and purification procedure is essential for scalability. Procedures that involve simple filtration to isolate the product are preferable to those requiring extensive chromatographic purification. scispace.com

A patent for the synthesis of 2,6-dibromo-4-nitroaniline diazonium salt from p-nitroaniline demonstrates an industrial approach where bromination and diazotization are carried out in a one-pot process, which is often more efficient for large-scale production. google.comgoogle.com

Yield Maximization and By-product Minimization

In the synthesis of brominated nitroanilines, maximizing the yield of the desired isomer while minimizing the formation of by-products is a primary challenge. The control of regioselectivity and the prevention of over-bromination are key factors addressed in various synthetic protocols.

Detailed research into the bromination of anilines has led to the development of highly practical procedures for regioselective synthesis. thieme-connect.comsci-hub.se For instance, in the synthesis of bromoanilines, copper-catalyzed oxidative bromination using sodium bromide (NaBr) and sodium persulfate (Na₂S₂O₈) has been explored. thieme-connect.comsci-hub.se Initial experiments on the bromination of 2-nitroaniline showed that treating it with NaBr in the presence of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and Na₂S₂O₈ could yield the desired 4-bromo-2-nitroaniline. However, this process also produced the over-brominated by-product, 4,6-dibromo-2-nitroaniline. thieme-connect.comsci-hub.se Screening of the reaction conditions was crucial to optimize the yield of the target product and minimize the dibrominated compound. thieme-connect.comsci-hub.se

A different approach for the synthesis of 2,6-dibromo-4-nitroaniline involves the bromination of p-nitroaniline in a sulfuric acid medium with an oxidant. google.com This method can achieve very high purity of the final product, often exceeding 98%. google.com The reaction conditions, such as temperature and the choice of brominating agent (e.g., bromine or sodium bromide), are critical for the outcome. google.com For example, one embodiment of this method uses bromine at 20-25 °C to achieve a purity of 99.32% for 2,6-dibromo-4-nitroaniline. google.com The use of an oxidant like hydrogen peroxide helps to drive the reaction to completion. google.com

Similarly, when synthesizing 6-bromo-2,3-dimethyl-4-nitroaniline, controlling the stoichiometry of the brominating agent is essential. Using a slight excess of bromine (1.05 equivalents) in acetic acid helps to suppress the formation of dibrominated by-products like 5,6-dibromo-4-nitro-2,3-dimethylaniline. Temperature control is also vital during the initial nitration step to prevent di-nitration.

The table below summarizes reaction conditions aimed at maximizing yield and minimizing by-products for analogs of this compound.

| Starting Material | Target Product | Reagents | Conditions | Purity/Yield | By-products Minimized |

| p-Nitroaniline | 2,6-dibromo-4-nitroaniline | Bromine, Hydrogen Peroxide, Sulfuric Acid | 20-25 °C | 99.32% Purity | Unspecified over/under-brominated species |

| p-Nitroaniline | 2,6-dibromo-4-nitroaniline | Sodium Bromide, Hydrogen Peroxide, Sulfuric Acid | 60-70 °C | 98.83% Purity | Unspecified over/under-brominated species |

| 2-Nitroaniline | 4-bromo-2-nitroaniline | NaBr, CuSO₄·5H₂O, Na₂S₂O₈ | 7 °C to 25 °C | 97% Assay Yield (99.9/0.1 product/by-product ratio) | 4,6-dibromo-2-nitroaniline |

| 4-Nitro-2,3-dimethylaniline | 6-bromo-4-nitro-2,3-dimethylaniline | Bromine (1.05 equiv.), Acetic Acid | 40-50 °C | Not specified | 5,6-dibromo-4-nitro-2,3-dimethylaniline |

Efficiency and Reproducibility of Synthetic Protocols

The efficiency and reproducibility of a synthetic protocol are paramount for its application in both laboratory and industrial settings. An efficient synthesis provides a high yield of the desired product in a short time, while a reproducible protocol consistently delivers the expected outcome.

The copper-catalyzed oxidative bromination of anilines also represents an efficient and novel synthesis method. thieme-connect.comsci-hub.se This procedure is notable for its use of a catalytic amount of a copper salt and readily available reagents, which is economically and environmentally advantageous. thieme-connect.comsci-hub.se The ability to achieve high assay yields (up to 97%) and excellent regioselectivity (product-to-by-product ratios as high as 99.9:0.1) underscores the efficiency of the developed protocol. thieme-connect.comsci-hub.se

Reproducibility is also highlighted in the synthesis of 6-bromo-2,3-dimethyl-4-nitroaniline, where key parameters for both the initial nitration and subsequent bromination steps are clearly defined. Controlling the temperature between 0-5 °C during nitration and maintaining a specific acid ratio maximizes the efficiency of mono-nitration with yields between 85-90%. The subsequent bromination step is also well-defined, ensuring the selective formation of the desired product. Such detailed parameter control is fundamental for ensuring the reproducibility of the synthesis.

The table below outlines key aspects of efficiency and reproducibility for the synthesis of related nitroaniline compounds.

| Compound | Synthetic Protocol | Key Features for Efficiency | Aspects of Reproducibility |

| 2,6-dibromo-4-nitroaniline diazosalt | One-pot bromination and diazotization of p-nitroaniline. google.com | Simplified technique, reduced energy consumption and waste. google.com | Consistent high purity (98.78-99.32%) across various tested conditions. google.com |

| 4-bromo-2-nitroaniline | Copper-catalyzed oxidative bromination of 2-nitroaniline. thieme-connect.comsci-hub.se | Uses catalytic copper, readily available reagents, high yield (97%), and excellent regioselectivity. thieme-connect.comsci-hub.se | Well-defined reaction conditions lead to a high product-to-by-product ratio. thieme-connect.comsci-hub.se |

| 6-bromo-4-nitro-2,3-dimethylaniline | Two-step synthesis from 2,3-dimethylaniline via nitration and bromination. | High yield (85-90%) in the nitration step due to optimized conditions. | Strict control of temperature and reagent stoichiometry ensures selective product formation. |

Chemical Reactivity and Mechanistic Studies of 4,6 Dibromo 3 Methyl 2 Nitroaniline

Reactions at the Amino Group

The amino group of 4,6-Dibromo-3-methyl-2-nitroaniline, though deactivated, is the primary site for a range of chemical transformations.

Primary arylamines are well-known to react with nitrous acid (HNO2) to form stable arenediazonium salts in a process called diazotization. libretexts.org These salts are valuable intermediates in organic synthesis because the diazonio group (–N≡N) is an excellent leaving group and can be substituted by a wide variety of nucleophiles. libretexts.org For weakly basic and insoluble amines, such as many nitroanilines, specific conditions are often required to achieve complete diazotization. datapdf.com For instance, the use of solvents like pyridine or quinoline has been shown to facilitate the diazotization of amines that are otherwise difficult to dissolve and react. datapdf.com

The resulting diazonium salt of this compound can then undergo various subsequent transformations, most notably the Sandmeyer reaction. nih.gov This reaction, typically catalyzed by copper(I) salts, allows for the replacement of the diazonium group with a halide (Cl, Br), a cyanide (CN), or other groups. libretexts.orgnih.gov

Table 1: Examples of Sandmeyer Reaction Products from Aryl Diazonium Salts

| Starting Amine | Reagent | Product | Reference |

| o-Methylbenzenediazonium bisulfate | CuCN | o-Methylbenzonitrile | libretexts.org |

| Arenediazonium salt | CuCl | Aryl chloride | researchgate.net |

| Arenediazonium salt | CuBr | Aryl bromide | nih.gov |

| Arenediazonium salt | CuCN | Aryl nitrile | nih.gov |

| Arenediazonium salt | H3PO2 | Arene | libretexts.org |

The presence of strong electron-withdrawing groups, like the nitro group in this compound, can influence the stability and reactivity of the corresponding diazonium salt. In some cases, copper(II) salts have been shown to be effective catalysts for Sandmeyer reactions of diazonium ions bearing negative substituents. rsc.org

The amino group of this compound can undergo acylation and alkylation, although its reactivity is diminished by the electron-withdrawing substituents on the aromatic ring.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. libretexts.org Due to the reduced nucleophilicity of the amino group in highly halogenated and nitrated anilines, these reactions may require more forcing conditions. For example, the acylation of structurally similar 2,6-dihalo-4-nitroanilines with bromoacetic acid bromide has been successfully carried out by refluxing in toluene for extended periods or under milder conditions in anhydrous DMF. researchgate.net The resulting N-acyl derivatives can serve as intermediates in the synthesis of more complex molecules. google.com

Alkylation: The direct alkylation of the amino group in this compound is also possible. Reductive amination, involving reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for N-alkylation. General procedures for the N-alkylation of unprotected arylamines using ortho-quinone methides have also been developed, offering a pathway to N-alkylated products. acs.org

Despite its deactivation, the amino group in this compound retains sufficient nucleophilicity to participate in specific reactions. A notable example is its involvement in the formation of an azaquinodimethane intermediate. In a study focused on the synthesis of aminomethyl o-nitroanilines, a derivative of this compound, namely 6-bromo-5-methyl-8-nitro-1,4-dihydrobenz[d] datapdf.comrsc.orgoxazin-2-one, was synthesized. acs.org This intermediate, upon reaction with secondary amines like piperidine, is proposed to generate a reactive azaquinodimethane. This intermediate is then trapped by the amine to yield substituted aminomethyl o-nitroanilines. acs.org This demonstrates the latent nucleophilic character of the amino group and its ability to participate in intramolecular cyclization and subsequent intermolecular reactions.

Reactions Involving Bromine Substituents

The two bromine atoms on the aromatic ring of this compound are relatively unreactive towards classical nucleophilic aromatic substitution but can be activated for transformation through organometallic chemistry.

Metal-halogen exchange is a powerful reaction in organometallic chemistry that converts an organic halide into an organometallic species, typically an organolithium or organomagnesium compound. cphi-online.com This reaction is fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The exchange rate is generally faster for bromine than for chlorine, and its feasibility is influenced by the electronic environment of the C-Br bond.

In molecules with multiple halogen atoms, selective metal-halogen exchange can often be achieved. For instance, in a 4,6,7-tribromoindole system, it was observed that n-butyllithium selectively reacts at the 7-bromo position, leaving the 4- and 6-bromo positions intact. nih.gov This selectivity is often governed by factors such as steric hindrance and the acidity of the adjacent protons. For this compound, it is conceivable that a selective metal-halogen exchange could be performed at one of the bromine positions under carefully controlled conditions, providing a route to regioselectively functionalized derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. Aryl bromides are common substrates for these reactions. While no specific examples of cross-coupling reactions involving this compound were found, extensive research on structurally related compounds like 2,6-dibromo-4-nitroaniline (B165464) provides strong evidence for its potential reactivity.

For instance, the Suzuki reaction of 2,6-dibromo-4-nitroaniline with various aryl boronic acids has been shown to proceed efficiently in the presence of a Pd(OAc)2 catalyst, even without a phosphine ligand, to afford 2,6-bisaryl-4-nitroanilines.

Table 2: Conditions for Suzuki Cross-Coupling of 2,6-dibromo-4-nitroaniline with Aryl Boronic Acids

| Aryl Boronic Acid | Temperature (°C) | Yield (%) |

| 4-Methylphenylboronic acid | 80 | High |

| Phenylboronic acid | 80 | High |

| 4-Fluorophenylboronic acid | 80 | High |

Given these precedents, it is highly probable that this compound would also be a viable substrate for Pd(0)-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl substituents at the bromine-bearing positions. The presence of the methyl group at position 3 might introduce some steric hindrance, potentially allowing for selective mono-arylation at the less hindered C-6 bromine position under controlled conditions.

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group, which profoundly affects the electron density distribution within the aromatic ring. This electronic influence is central to its chemical transformations.

The conversion of the nitro group in aromatic compounds to an amino group is a fundamental and widely utilized transformation in organic synthesis. masterorganicchemistry.com This reduction can be achieved through various methods, including catalytic hydrogenation or the use of metallic reducing agents in an acidic medium. masterorganicchemistry.comorganic-chemistry.org

Commonly employed methods for the reduction of nitroarenes to the corresponding anilines include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal/Acid Reduction: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, typically hydrochloric acid (HCl), are effective in converting nitro groups to amines. masterorganicchemistry.com

The reduction of the nitro group in a substituted aniline (B41778) like this compound would yield the corresponding diamine, 3,5-dibromo-4-methyl-1,2-phenylenediamine. This transformation is significant as it converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, thereby altering the subsequent reactivity of the aromatic ring. masterorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Method | Reagents | Catalyst |

|---|---|---|

| Catalytic Hydrogenation | H₂ | Pd, Pt, or Ni |

| Metal/Acid Reduction | Fe, Sn, or Zn | HCl |

| Transfer Hydrogenation | Formic Acid | Iron-based catalyst |

| Metal-Free Reduction | Tetrahydroxydiboron | Water |

This table summarizes common methods for the reduction of aromatic nitro compounds to primary amines. masterorganicchemistry.comorganic-chemistry.org

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. mdpi.comnih.gov Its strong electron-withdrawing nature, through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions relative to the nitro group. nih.govmdpi-res.com This electron deficiency makes the aromatic ring susceptible to attack by nucleophiles.

In the context of this compound, the nitro group at the C2 position, along with the bromine atoms at C4 and C6, contributes to the electrophilic character of the aromatic ring. The mechanism of SNAr reactions typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. mdpi.com The negative charge of this complex is delocalized, with the nitro group playing a crucial role in its stabilization. mdpi.com The reaction then proceeds with the departure of a leaving group, in this case, potentially one of the bromine atoms, to restore the aromaticity of the ring. nih.gov

The presence of multiple electron-withdrawing groups can influence the regioselectivity of nucleophilic attack. The nitro group activates the positions ortho and para to it for nucleophilic addition. nih.gov

Table 2: Influence of Substituents on Aromatic Reactivity

| Substituent Group | Electronic Effect | Influence on Nucleophilic Aromatic Substitution |

|---|---|---|

| Nitro (-NO₂) | Strongly electron-withdrawing | Strongly activating |

| Bromo (-Br) | Electron-withdrawing (inductive), Electron-donating (resonance) | Deactivating (relative to H for electrophilic substitution), but can act as a leaving group in nucleophilic substitution |

| Methyl (-CH₃) | Electron-donating | Deactivating for nucleophilic substitution |

| Amino (-NH₂) | Strongly electron-donating | Strongly deactivating for nucleophilic substitution |

This table outlines the general electronic effects of substituents and their influence on the aromatic ring's susceptibility to nucleophilic attack. masterorganicchemistry.commasterorganicchemistry.com

Theoretical and Computational Investigations

Prediction of Reactivity and Regioselectivity

A thorough computational investigation into the reactivity and regioselectivity of 4,6-Dibromo-3-methyl-2-nitroaniline would be essential for predicting its behavior in chemical reactions. This would typically involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate various molecular properties and reactivity descriptors.

Key areas of investigation would include the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental in determining the sites susceptible to electrophilic and nucleophilic attack. For instance, the region of the molecule with the highest HOMO density would indicate the most likely site for electrophilic attack, while the LUMO distribution would highlight potential sites for nucleophilic attack.

Furthermore, the calculation of a Molecular Electrostatic Potential (MEP) map would provide a visual representation of the charge distribution within the molecule. Red-colored regions on an MEP map indicate areas of high electron density and are thus prone to electrophilic attack, whereas blue-colored regions signify electron-deficient areas that are susceptible to nucleophilic attack.

To quantify regioselectivity more precisely, Fukui functions and dual descriptors would be calculated. These reactivity indices, derived from conceptual DFT, help in identifying the specific atoms within the molecule that are most likely to participate in a chemical reaction.

Vibrational Spectroscopy Simulations and Assignments

Computational vibrational spectroscopy is a vital tool for interpreting and assigning experimental infrared (IR) and Raman spectra. The simulation of these spectra for this compound would provide a detailed understanding of its vibrational modes.

Theoretical Infrared (IR) and Raman Spectra

The theoretical IR and Raman spectra would be calculated using computational methods, most commonly DFT in conjunction with a suitable basis set (e.g., 6-311++G(d,p)). The output of these calculations would be a list of vibrational frequencies and their corresponding IR intensities and Raman activities. These theoretical spectra can then be compared with experimentally obtained spectra to confirm the molecular structure and to assign the observed spectral bands to specific vibrational motions of the atoms.

It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximations inherent in the theoretical methods, thereby improving the agreement with experimental data.

Normal Coordinate Analysis

A Normal Coordinate Analysis (NCA) would be performed to provide a detailed description of the vibrational modes. NCA breaks down each complex molecular vibration into a set of simple, independent motions called normal modes. The Potential Energy Distribution (PED) is a key component of NCA, as it quantifies the contribution of each internal coordinate (such as bond stretching, angle bending, and torsional motions) to a particular normal mode. This allows for an unambiguous assignment of each band in the vibrational spectra to a specific type of molecular motion.

Spectroscopic and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the structure of organic compounds by mapping the hydrogen and carbon skeletons.

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. For a related compound, 4,6-Dibromo-2-nitroaniline, the aromatic protons appear as distinct singlets at approximately 8.29 ppm and 7.81 ppm, while the amine (NH₂) protons show a broad singlet around 6.64 ppm. rsc.org In 4,6-Dibromo-3-methyl-2-nitroaniline, the introduction of the methyl group at the C3 position simplifies the aromatic region to a single proton signal. The spectrum would be expected to show a singlet for the lone aromatic proton (H-5), a singlet for the methyl group protons, and a broad singlet for the amine protons. acs.org

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 | ~7.6-7.8 | Singlet |

| NH₂ | Variable (broad) | Singlet |

| CH₃ | ~2.3-2.4 | Singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR spectroscopy is used to identify all the unique carbon atoms in a molecule. For the related compound 4,6-Dibromo-2-nitroaniline, the carbon signals are observed at δ = 141.4, 140.9, 128.3, 112.8, and 107.0 ppm. thieme-connect.com For this compound, the spectrum would show seven distinct signals corresponding to the seven carbon atoms, with the chemical shifts influenced by the bromo, nitro, methyl, and amino substituents. The carbon attached to the methyl group would appear at a characteristic upfield shift.

Nuclear Overhauser Effect (NOE) experiments are critical for confirming the spatial proximity of atoms, which helps in differentiating between regioisomers. For instance, in the synthesis of related substituted nitroanilines, ¹H NOE NMR studies were used to confirm the structure of a specific regioisomer by observing the spatial correlations between protons. acs.org For this compound, an NOE experiment could confirm the relative positions of the methyl group and the amine group. Irradiating the methyl protons should result in an enhancement of the signal for the adjacent amine protons, confirming their ortho relationship which is crucial for distinguishing it from other possible isomers.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides the molecular weight and information about the compound's structure through fragmentation analysis. The molecular formula of this compound is C₇H₆Br₂N₂O₂. a2bchem.com In mass spectrometry, this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). libretexts.org Fragmentation patterns for nitroaromatic compounds often involve the loss of the nitro group (NO₂). researchgate.net For a similar compound, 2,6-Dibromo-4-nitroaniline (B165464), a precursor ion with m/z 292.8567 ([M-H]⁻) was observed, which corresponds to its molecular weight. massbank.eu

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | ~310 |

| [M+2]⁺ | Isotope Peak | ~312 |

| [M+4]⁺ | Isotope Peak | ~314 |

| [M-NO₂]⁺ | Loss of Nitro Group | ~264 |

Note: The m/z values are approximate and the pattern will show a characteristic 1:2:1 ratio for the [M]⁺, [M+2]⁺, and [M+4]⁺ peaks.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. The spectra of substituted nitroanilines show characteristic bands. nih.gov

For this compound, the IR spectrum would display:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (NH₂). For 4,6-Dibromo-2-nitroaniline, these appear at 3465 and 3352 cm⁻¹. rsc.org

NO₂ stretching: Strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. doi.org For 4,6-Dibromo-2-nitroaniline, these are found at 1623 cm⁻¹ (asymmetric) and 1344 cm⁻¹ (symmetric). rsc.org

C-H stretching: Bands for the aromatic and methyl C-H bonds.

C=C stretching: Aromatic ring stretching vibrations.

Raman spectroscopy provides complementary information, particularly for the non-polar C-Br bonds. nih.gov

Interactive Data Table: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (NH₂) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Methyl) | Stretch | 2850 - 3000 |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (C, H, N) in the compound, which is used to confirm the molecular formula. For the related compound 4,6-Dibromo-2-nitroaniline, the calculated elemental composition is C, 24.32%; H, 1.35%; N, 9.46%. rsc.org Experimental findings for this compound were C, 24.33%; H, 0.60%; N, 9.01%. rsc.org For this compound (C₇H₆Br₂N₂O₂), a close match between the calculated and experimentally determined percentages of carbon, hydrogen, and nitrogen is required to verify its elemental composition and purity.

X-ray Diffraction Studies (if single crystals are obtained for analogs)

Detailed crystallographic analyses of various substituted nitroanilines reveal common structural motifs and the significant role of hydrogen bonding and other non-covalent interactions in their molecular assembly. For instance, in many 2-nitroaniline (B44862) derivatives, a strong intramolecular hydrogen bond is observed between the amino and nitro groups, which results in the formation of a stable six-membered chelate ring. acs.org This intramolecular interaction significantly influences the planarity of the molecule and its subsequent packing in the crystal lattice. acs.org

The study of co-crystals has also provided a deeper understanding of the intermolecular interactions of substituted nitroanilines. For example, co-crystals of caffeine (B1668208) with various halogenated nitroanilines, such as 4-chloro-3-nitroaniline (B51477) and 4-iodo-3-nitroaniline, have been successfully synthesized and characterized using single-crystal X-ray diffraction. rsc.org These studies have shown that the resulting crystal structures can range from two-dimensional flat or corrugated layers to complex three-dimensional interlocked networks. rsc.org The nature of these structures is dictated by a combination of strong intralayer and weaker interlayer interactions. rsc.org

Furthermore, research on the crystallization of compounds like 2,6-dibromo-4-nitroaniline has been used to investigate the fundamental mechanisms of crystal formation. rsc.org The analysis of various substituted nitroanilines demonstrates that intermolecular N-H···O hydrogen bonds are pivotal in the crystal packing, often leading to the formation of dimers or continuous chains. acs.org

The tables below summarize crystallographic data for several analogs of this compound, illustrating the variations in crystal systems and unit cell parameters.

Crystallographic Data for Selected Nitroaniline Analogs

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| 1,3-diamino-4-nitrobenzene | Monoclinic | P2₁/n | 4.4772 | 13.560 | 11.037 | 90 | 98.41 | 90 | iucr.org |

| 4-methoxy-2-nitroaniline | Orthorhombic | - | 16.17 | 6.55 | 7.14 | 90 | 90 | 90 | dp.tech |

| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | Orthorhombic | Pca2₁ | - | - | - | - | - | - | researchgate.net |

| 4-Phenyl-6-(p-tolyl)pyrimidin-2(1H)-one | Monoclinic | P2₁/c | - | - | - | - | - | - | researchgate.net |

Conclusion and Future Research Directions

Summary of Synthetic Achievements and Mechanistic Understanding

The synthesis of 4,6-Dibromo-3-methyl-2-nitroaniline has been achieved, primarily through a sequential electrophilic substitution strategy. The most direct reported method involves the bromination of 3-methyl-2-nitroaniline (B108021). smolecule.com This reaction typically utilizes a brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide. smolecule.com The regioselectivity of this bromination is directed by the existing substituents on the aromatic ring. The amino and methyl groups are ortho-, para-directing, while the nitro group is a meta-director. In the case of 3-methyl-2-nitroaniline, the positions activated by the amino and methyl groups and not strongly deactivated by the nitro group are targeted, leading to the desired 4,6-dibromo product.

The precursor, 3-methyl-2-nitroaniline, can be synthesized through several routes. One method involves the nitration of 3-methylaniline (m-toluidine). This reaction must be carefully controlled to achieve the desired regioselectivity. Another documented synthesis of 3-methyl-2-nitroaniline starts from 3-methyl-2-nitrobenzoic acid via a reaction with sodium azide (B81097) in concentrated sulfuric acid. prepchem.com

The mechanistic understanding of these synthetic steps is well-established within the principles of electrophilic aromatic substitution. The nitration of anilines involves the in-situ formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acids, which then attacks the electron-rich aromatic ring. Similarly, bromination with NBS involves the generation of an electrophilic bromine species that substitutes hydrogen atoms on the aromatic ring. The regiochemical outcome is a predictable consequence of the combined electronic and steric effects of the substituents present on the aniline (B41778) starting material.

Unexplored Reactivity and Transformation Pathways

The reactivity of this compound remains largely unexplored, presenting a fertile ground for future research. Based on the functional groups present, several transformation pathways can be predicted.

The bromine atoms at positions 4 and 6 are susceptible to nucleophilic aromatic substitution, although the electron-donating amino group may somewhat deactivate the ring towards such reactions. However, the presence of the electron-withdrawing nitro group should facilitate these substitutions. Potential nucleophiles could include alkoxides, amines, and thiolates, leading to a diverse range of derivatives.

The nitro group at position 2 is a key functional handle for various transformations. Its reduction to an amino group would yield 4,6-dibromo-3-methyl-1,2-diaminobenzene, a valuable precursor for the synthesis of heterocyclic compounds such as benzimidazoles.

Furthermore, the amino group itself can undergo a range of reactions, including diazotization. The resulting diazonium salt could then be subjected to Sandmeyer-type reactions to introduce a variety of other functional groups, further expanding the synthetic utility of this scaffold. The Suzuki coupling reaction, which has been successfully applied to the related compound 2,6-dibromo-4-nitroaniline (B165464), represents a highly probable and valuable transformation for this compound, allowing for the introduction of aryl or heteroaryl substituents. researchgate.net

Potential for Developing Novel Synthetic Methodologies

The structure of this compound lends itself to the development of novel synthetic methodologies. The presence of multiple, differentially reactive functional groups allows for selective and sequential transformations. For instance, the development of orthogonal protection-deprotection strategies for the amino group and the subsequent selective functionalization of the bromine atoms could lead to the controlled synthesis of highly substituted and complex aromatic structures.

Moreover, the exploration of modern catalytic methods for the functionalization of this compound is a promising area. This includes palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck), copper-catalyzed reactions, and C-H activation strategies. uva.nl Developing catalytic systems that can selectively activate one C-Br bond over the other would be a significant achievement, enabling the stepwise introduction of different substituents. The development of greener synthetic routes, perhaps utilizing more environmentally benign solvents and catalysts, also presents a valuable research direction. researchgate.netchemrxiv.org

Future Theoretical and Computational Studies

While experimental investigations are crucial, theoretical and computational studies can provide invaluable insights into the structure, reactivity, and properties of this compound. Density Functional Theory (DFT) calculations could be employed to:

Elucidate the electronic structure: Determine the molecular orbital energies (HOMO, LUMO), electrostatic potential maps, and atomic charges to predict sites of electrophilic and nucleophilic attack.

Analyze spectroscopic data: Correlate calculated vibrational frequencies and NMR chemical shifts with experimental data to confirm the structure and aid in the characterization of new derivatives.

Investigate reaction mechanisms: Model the transition states and reaction pathways for various transformations, such as nucleophilic substitution and cross-coupling reactions, to understand the factors controlling regioselectivity and reactivity.

Predict physicochemical properties: Calculate properties such as dipole moment, polarizability, and solubility, which are important for understanding the compound's behavior and for the design of new materials.

Computational studies on related substituted nitroanilines have already demonstrated the power of these methods in understanding their electronic properties and reactivity. scirp.orgbohrium.com Extending these studies to this compound would provide a robust theoretical framework to guide and interpret experimental work.

Broader Impact on Aromatic Compound Synthesis and Derivatization

The study of this compound and its derivatives contributes to the broader field of aromatic compound synthesis and derivatization. Halogenated and nitrated anilines are important building blocks in the synthesis of pharmaceuticals, agrochemicals, dyes, and materials. The development of new synthetic methods and a deeper understanding of the reactivity of such compounds have far-reaching implications.

The methodologies developed for the selective functionalization of this molecule could be applied to a wider range of polysubstituted aromatic compounds. The insights gained from studying the interplay of different functional groups on the reactivity of the aromatic ring are fundamental to the design of complex organic molecules. Ultimately, research into compounds like this compound expands the synthetic chemist's toolbox, enabling the construction of novel molecular architectures with potentially valuable biological or material properties. tandfonline.comtandfonline.com

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromo-3-methyl-2-nitroaniline, and how do bromination patterns influence yield?

Methodological Answer: Synthesis typically involves sequential bromination and nitration of 3-methylaniline derivatives. For example:

- Step 1: Direct bromination of 3-methylaniline using Br₂ in acetic acid or HBr/H₂O₂ to introduce bromine at positions 4 and 6 .

- Step 2: Nitration with HNO₃/H₂SO₄ at controlled temperatures (0–5°C) to avoid over-nitration.

Yield optimization requires monitoring reaction time, stoichiometry (e.g., 2.2 eq Br₂ per bromine site), and purification via recrystallization (e.g., ethanol/water mixtures). Competing side products like 2,4-dibromo isomers may form if steric effects are not controlled .

Q. Which analytical techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR shows distinct aromatic proton splitting patterns (e.g., para-substituted nitro group reduces symmetry, leading to multiplets). ¹³C NMR confirms bromine-induced deshielding (C-Br peaks at ~110–130 ppm) .

- X-ray Crystallography: Resolve ambiguities in substitution patterns using OLEX2 software for structure refinement .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 324.87 (C₇H₅Br₂N₂O₂) .

Advanced Research Questions

Q. How does the steric and electronic effects of the nitro group influence regioselectivity in further functionalization (e.g., Suzuki coupling)?

Methodological Answer: The nitro group at position 2 deactivates the aromatic ring, directing electrophiles to the less hindered positions (e.g., meta to nitro). For cross-coupling:

- Suzuki-Miyaura: Use Pd(PPh₃)₄ with aryl boronic acids under inert conditions. Steric hindrance from the 3-methyl group may reduce coupling efficiency at position 4.

- Controlled Experiments: Compare reactivity with 2-nitro vs. 4-nitro analogs (e.g., 2,6-Dibromo-4-nitroaniline in ) to isolate electronic effects. Kinetic studies (e.g., monitoring via HPLC) quantify regioselectivity .

Q. What are the decomposition pathways of this compound under thermal or photolytic conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Decomposition onset occurs at ~180°C, releasing NO₂ and HBr (confirmed via FTIR gas-phase analysis).

- Photolysis: UV-Vis irradiation (254 nm) in acetonitrile generates brominated quinone intermediates, detected via LC-MS. Compare degradation kinetics with halogenated analogs (e.g., 2,6-Dibromo-4-methylaniline ) to assess bromine’s role in stability.

Q. How do solvent polarity and pH affect the compound’s solubility and reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Solubility Tests: Polar aprotic solvents (DMF, DMSO) enhance solubility (>50 mg/mL at 25°C) due to nitro group solvation.

- pH-Dependent Reactivity: In acidic media (pH < 3), the amine group protonates, reducing electron density and slowing substitution. Alkaline conditions (pH > 10) deprotonate hydroxyl nucleophiles (e.g., OH⁻), accelerating reactions at positions 3 and 5 .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve inconsistencies between synthetic batches?

Methodological Answer: Reported melting points (e.g., 145–150°C) may vary due to:

Q. Conflicting NMR data for aromatic protons: Are these due to dynamic effects or impurities?

Methodological Answer:

- Variable Temperature NMR: Acquire spectra at 25°C and −40°C. If splitting patterns resolve at lower temperatures, dynamic effects (e.g., restricted rotation due to bromine sterics) are likely.

- 2D COSY and NOESY: Identify coupling networks and spatial proximity of protons to confirm assignments .

Experimental Design Considerations

Q. Designing a stability study for long-term storage: Which conditions accelerate degradation?

Methodological Answer:

Q. How to mitigate hazards during large-scale synthesis (e.g., bromine handling)?

Methodological Answer:

- In Situ Bromine Generation: Replace liquid Br₂ with KBrO₃/HBr to minimize exposure .

- Quenching Protocols: Use Na₂S₂O₃ solutions to neutralize excess bromine post-reaction .

Comparative Studies

Q. How does this compound compare to 2,6-Dibromo-4-nitroaniline in electronic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.